For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Isolation of Chlovalicin Natural Products
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of chlovalicin and its analogue, chlovalicin B. It details the producing organisms, fermentation and extraction protocols, purification methodologies, and bioactivity profiles. The information is intended to serve as a detailed resource for professionals in natural product chemistry and drug development.
Introduction to Chlovalicin
Chlovalicin is a chlorinated sesquiterpene natural product belonging to the fumagillin/ovalicin class of compounds.[1][2] These compounds are characterized by a core cyclohexane ring system. The original chlovalicin was first isolated from the fungus Sporothrix sp. FO-4649.[2] A notable analogue, chlovalicin B, was later discovered from the marine-derived basidiomycete Digitatispora marina.[1][3] These compounds have garnered interest due to their cytocidal and antiproliferative activities.[2][4] Chlovalicin and its derivatives are structurally similar to ovalicin but are distinguished by a chlorinated methylene and a hydroxy group on the cyclohexane ring, where ovalicin possesses an epoxide ring.[1][4]
Discovery and Bioactivity Screening
The discovery of chlovalicin was the result of screening fungal fermentation extracts for selective growth inhibition against interleukin-6 (IL-6) dependent cells.[2] An active metabolite, later named chlovalicin, was identified in extracts from Sporothrix sp. FO-4649.[2]
Similarly, the discovery of chlovalicin B originated from a bioprospecting program focused on understudied marine microorganisms.[1] Extracts from the cultivation of the marine mushroom Digitatispora marina, isolated from driftwood in Norway, showed cytotoxic activities in initial screenings, which led to a large-scale cultivation for compound isolation.[1][5]
Biological Activities
Chlovalicin and its analogues have been evaluated in a range of bioactivity assays, demonstrating cytotoxic and antiproliferative effects. Chlovalicin dose-dependently inhibits the growth of IL-6 dependent MH60 cells and shows activity against B16 mouse melanoma cells.[2][4] It has also been noted to inhibit osteoclastogenesis.[1][4] Chlovalicin B displayed weak cytotoxic activity against the human melanoma cell line A2058.[1][5] However, it showed no significant activity against the non-malignant human lung fibroblast cell line MRC-5, nor did it exhibit antibacterial, antifungal, or anti-biofilm activities at the concentrations tested.[1]
Data Presentation: Bioactivity
The quantitative bioactivity data for chlovalicin and chlovalicin B are summarized below.
| Compound | Target Cell Line / Assay | Activity (IC₅₀ or % Survival) | Reference |
| Chlovalicin | IL-6 dependent MH60 cells | IC₅₀ = 7.5 µM | [2][4] |
| B16 mouse melanoma cells | IC₅₀ = 37 µM | [2][4] | |
| Antimicrobial Activity | No activity at 1000 µg/ml | [2] | |
| Chlovalicin B | A2058 human melanoma cells | ~50% survival at 50 µM | [1][5] |
| MRC-5 non-malignant fibroblasts | No activity at 50 µM | [1] | |
| Candida albicans | No activity at 50 µM | [1] | |
| Bacterial Growth (5 strains) | No activity at 100 µM | [1] | |
| S. epidermidis Biofilm Formation | No activity at 50 µM | [1] |
Experimental Protocols: Isolation and Characterization
This section provides detailed methodologies for the cultivation of the producing organism and the subsequent isolation and purification of chlovalicin B from Digitatispora marina.
Fungal Cultivation (Digitatispora marina)
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Source: The fungus Digitatispora marina was isolated from driftwood (Betula sp.) collected at Vannøya, Norway.[1] The strain was identified morphologically and by ITS and LSU sequencing.[1]
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Inoculum Preparation: Agar plates with fresh mycelium were used to inoculate a liquid culture. Approximately ¼ to ½ of an agar plate was used per flask.[1]
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Production Culture: The fungus was cultivated in a liquid malt extract medium with the following composition: 4 g/L malt extract and 40 g/L sea salts in Milli-Q® H₂O.[1]
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Fermentation Conditions: The cultivation was carried out in 1000 mL culture flasks containing 250 mL of medium. The flasks were incubated for 73–110 days at 13 °C under static (no shaking) conditions.[1] A total culture volume of 30 L was used to obtain sufficient material for isolation.[1]
Extraction and Isolation of Chlovalicin B
The workflow for extracting and isolating chlovalicin B is a multi-step process involving solid-phase extraction and chromatography.
Caption: Experimental workflow for the isolation of chlovalicin B.
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Metabolite Extraction: After cultivation, the secondary metabolites were extracted from the fermentation broth using Diaion® HP-20 resin. The cultures were incubated with the resin for 3–5 days.[1]
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Resin Separation and Elution: The resin and fungal mycelium were separated from the liquid broth by vacuum filtration through cheesecloth. The metabolites were then extracted from the resin using methanol.[1]
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Drying: The methanol extract was dried under reduced pressure at 40 °C, yielding 25.1 g of crude extract from the 30 L culture.[1]
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Fractionation: The crude extract was fractionated using reversed-phase flash chromatography on a Biotage SP4™ system with Diaion® HP-20SS resin as the stationary phase.[1]
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Chromatography Protocol:
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The extract was dissolved in 90% methanol.
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A stepwise elution gradient was used with a flow rate of 12 mL/min.
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The gradient steps were: methanol:water (5:95, 25:75, 50:50, 75:25; 6 min each), followed by 100% methanol (12 min), then methanol:acetone (50:50; 4 min), and finally 100% acetone (10 min).[1]
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Compound Identification: Fractions were analyzed by UHPLC-ESI-HRMS. Chlovalicin B was identified in the fraction eluting at 100% methanol due to its distinctive 3:1 isotopic pattern for a monochlorinated compound ([M+Na]⁺ at m/z 341.1132 and 343.1103).[5]
Structure Elucidation
The chemical structure of chlovalicin B was determined using modern spectroscopic techniques.[1][3]
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Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) established the molecular formula.[1]
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NMR Spectroscopy: A full suite of 1D and 2D NMR experiments were conducted to elucidate the planar structure and relative stereochemistry. These included ¹H, ¹³C, COSY, HSQC, and HMBC experiments.[1] NMR spectra were acquired in DMSO-d₆ on a 600 MHz spectrometer.[1]
Data Presentation: NMR Spectroscopic Data
The reported ¹H and ¹³C NMR data for chlovalicin B are crucial for its identification and characterization.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 81.7 | - |
| 2 | 43.1 | 2.01, m |
| 3 | 70.3 | 3.28, m |
| 4 | 36.9 | 1.34, m; 1.51, m |
| 5 | 75.3 | - |
| 6 | 45.4 | 2.79, d (5.1) |
| 1' | 133.9 | - |
| 2' | 129.5 | 5.22, d (9.8) |
| 3' | 209.6 | - |
| 4' | 48.3 | 4.83, s |
| 5' | 17.5 | 1.70, s |
| 6' | 20.2 | 0.81, d (6.8) |
| 7' | 19.8 | 0.94, d (6.8) |
| 8' | 60.4 | - |
| 9' | 48.9 | 3.39, d (11.5); 3.48, d (11.5) |
| Data acquired in DMSO-d₆ at 600 MHz.[1] |
Structural Relationships
Chlovalicin and chlovalicin B are part of a family of structurally related sesquiterpenoid metabolites that includes the well-known compound ovalicin.
Caption: Structural relationships of chlovalicin-like compounds.
The key structural variations within this family are responsible for their differing biological activity profiles. Chlovalicin B differs from chlovalicin by the presence of a hydroxyl group at the C3 position of the cyclohexane ring, whereas chlovalicin possesses a methoxy group at this position.[4] Both chlovalicins are distinct from ovalicin, which features an epoxide ring where the chlovalicins have a chlorinated methylene and a hydroxy moiety at the C1 position.[1]
Conclusion
The discovery of chlovalicin and chlovalicin B highlights the value of screening natural product libraries from diverse fungal sources, including underexplored marine environments.[1] This guide provides the detailed experimental protocols necessary for the isolation of these compounds, along with their spectroscopic and bioactivity data. This information serves as a foundational resource for further research into the synthesis, mechanism of action, and potential therapeutic applications of the chlovalicin class of natural products.
References
- 1. Chlovalicin B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlovalicin, a new cytocidal antibiotic produced by Sporothrix sp. FO-4649. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlovalicin B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
